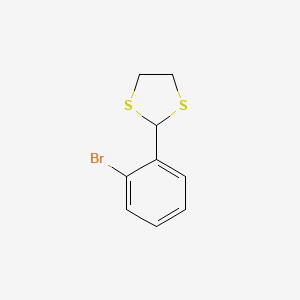

1,3-Dithiolane, 2-(2-bromophenyl)-

Description

Historical Context of Dithiolane Utility in Chemical Synthesis

The application of dithioacetals as protecting groups for carbonyl compounds has a long history in organic chemistry. researchgate.net Their stability towards a wide range of reagents made them ideal for masking aldehydes and ketones during transformations elsewhere in a molecule. organic-chemistry.org However, the true paradigm shift in their application came with the pioneering work of E.J. Corey and Dieter Seebach, who developed the concept of using 1,3-dithianes as masked acyl anions. wikipedia.org This "Corey-Seebach reaction" revolutionized synthetic strategy, allowing for the nucleophilic acylation of various electrophiles. organic-chemistry.orgwikipedia.org

While much of the initial focus was on 1,3-dithianes, the principles were readily extended to 1,3-dithiolanes. Although metallated 1,3-dithiolanes can sometimes undergo fragmentation, they remain valuable synthons. organic-chemistry.orgacs.org The development of milder and more selective methods for both their formation and cleavage has further enhanced their utility over the years. organic-chemistry.orgchemicalbook.com

Significance of Organobromine Compounds in Modern Chemical Research

Organobromine compounds, organic molecules containing a carbon-bromine bond, are of considerable importance in contemporary chemical research and industry. wikipedia.org The carbon-bromine bond possesses a reactivity that is intermediate between that of organochlorines and organoiodines, offering a useful balance between stability and reactivity. wikipedia.org This characteristic makes aryl bromides, such as the 2-bromophenyl group in the title compound, excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions. youtube.comyoutube.com

These reactions, including the Suzuki, Stille, and Negishi couplings, are cornerstones of modern synthetic chemistry, enabling the efficient construction of complex biaryl and other carbon-carbon bond-containing structures. youtube.comrug.nl The presence of the bromine atom provides a handle for the introduction of new functional groups, making organobromine compounds versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgreachemchemicals.com For instance, several commercial pharmaceuticals contain a bromine atom, and polybrominated compounds are widely used as fire retardants. wikipedia.orgyoutube.com

Scope and Research Focus on 1,3-Dithiolane (B1216140), 2-(2-bromophenyl)-

This article focuses specifically on the chemical compound 1,3-Dithiolane, 2-(2-bromophenyl)- . This molecule uniquely combines the umpolung potential of the 1,3-dithiolane ring with the cross-coupling capabilities of the 2-bromophenyl substituent. The strategic placement of the bromine atom at the ortho position of the phenyl ring introduces specific steric and electronic features that can influence its reactivity.

The primary research interest in this compound lies in its dual functionality. The dithiolane moiety can act as a masked aldehyde, allowing for nucleophilic additions at the C2 position. Subsequently, the bromo-substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions to form a new carbon-carbon or carbon-heteroatom bond. This dual reactivity makes it a valuable linchpin in synthetic strategies that require the sequential or tandem introduction of different molecular fragments.

The synthesis of 1,3-Dithiolane, 2-(2-bromophenyl)- is typically achieved through the condensation of 2-bromobenzaldehyde (B122850) with 1,2-ethanedithiol (B43112), often catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgchemicalbook.com The reactivity of the dithiolane ring, particularly its deprotonation and subsequent reaction with electrophiles, and the cross-coupling reactions of the bromophenyl group are key areas of investigation.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113509-22-1 |

|---|---|

Molecular Formula |

C9H9BrS2 |

Molecular Weight |

261.2 g/mol |

IUPAC Name |

2-(2-bromophenyl)-1,3-dithiolane |

InChI |

InChI=1S/C9H9BrS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |

InChI Key |

HQOUJFQRGCDKRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1,3 Dithiolane, 2 2 Bromophenyl

Dethioacetalization Reactions

Dethioacetalization is the process of cleaving the carbon-sulfur bonds of the 1,3-dithiolane (B1216140) ring to restore the original carbonyl functionality. This transformation is crucial in multi-step syntheses where the carbonyl group needs to be masked to prevent unwanted reactions.

Oxidative Dethioacetalization with Hypervalent Iodine Reagents (e.g., Iodosobenzene)

Hypervalent iodine reagents are effective for the oxidative cleavage of 1,3-dithiolanes. researchgate.netwikipedia.orgdiva-portal.org Reagents like iodosobenzene (B1197198) (PhIO), iodobenzene (B50100) diacetate (PhI(OAc)2), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can facilitate the deprotection under mild conditions. researchgate.netwikipedia.orgscilit.com For instance, the oxidation of 1,3-dithiolanes with these reagents leads to the regeneration of the parent carbonyl compound. researchgate.net The reaction mechanism generally involves the formation of an iodine(III) enolate intermediate, which is then attacked by a nucleophile. wikipedia.org The choice of the specific hypervalent iodine reagent and reaction conditions can influence the efficiency and selectivity of the deprotection. researchgate.netwikipedia.org

Mechanistic Studies of Oxygen Atom Transfer in Carbonyl Regeneration

The mechanism of dethioacetalization often involves an oxygen atom transfer from the reagent to the sulfur atoms of the dithiolane ring. In the case of hypervalent iodine reagents, the reaction is thought to proceed through the formation of a complex between the dithioacetal and the iodine(III) species. wikipedia.org This is followed by nucleophilic attack, often by water present in the reaction mixture, at the C2 carbon of the dithiolane ring, leading to the collapse of the intermediate and regeneration of the carbonyl group. nih.gov

In photoredox-catalyzed systems, the mechanism can be different. For example, in the photodeprotection of related 1,3-dithianes, it has been proposed that a superoxide (B77818) anion, formed through a series of electron transfer steps, is the key species responsible for the deprotection reaction. conicet.gov.aracs.org This is supported by experiments showing that the reaction requires oxygen and is inhibited by superoxide scavengers. conicet.gov.aracs.org The absence of oxygen-18 incorporation from labeled water suggests that water does not act as the primary nucleophile in this photochemical process. conicet.gov.ar

Photoredox-Catalyzed Dethioacetalization (for related compounds)

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for various organic transformations, including the deprotection of dithioacetals. chemrxiv.orgrsc.orgresearchgate.netdntb.gov.ua While specific studies on 2-(2-bromophenyl)-1,3-dithiolane are not detailed, the general methodology has been applied to a range of 1,3-dithiolanes and dithianes. chemrxiv.orgrsc.orgresearchgate.net This approach often utilizes an organic dye, such as Eosin Y, as a photoredox catalyst, which, upon irradiation with visible light, can initiate an electron transfer cascade. rsc.orgresearchgate.net This process can lead to the formation of radical ions and ultimately the cleavage of the C-S bonds to regenerate the carbonyl compound. conicet.gov.aracs.org The scalability of this method has been demonstrated, highlighting its practical utility. rsc.orgresearchgate.net

Ring Fragmentation and Degradation Pathways

Beyond deprotection, the 1,3-dithiolane ring can undergo fragmentation and degradation, leading to the formation of different types of organic molecules.

Anionic Ring Fragmentation for Dithioester Formation

When 2-aryl-1,3-dithiolanes are treated with a strong base, such as lithium hexamethyldisilazide (LiHMDS), they can undergo anionic ring fragmentation. acs.org This process involves deprotonation at the C2 position, followed by the elimination of ethylene (B1197577) gas to generate an aryl-dithiocarboxylate anion. acs.org This reactive intermediate can then be trapped by various electrophiles, such as alkyl halides or diaryliodonium salts, to produce a diverse library of dithioesters in good yields. acs.org This one-pot method is efficient, with fragmentation occurring rapidly at elevated temperatures. acs.org

Table 1: Dithioester Synthesis via Anionic Ring Fragmentation of 2-Aryl-1,3-dithiolanes acs.org

| Starting Dithiolane | Base | Electrophile | Product Dithioester | Yield |

| 2-Phenyl-1,3-dithiolane | LiHMDS | Methyl Iodide | Methyl dithiobenzoate | Good |

| 2-(4-Methoxyphenyl)-1,3-dithiolane | LiHMDS | Benzyl Bromide | Benzyl dithio-4-methoxybenzoate | Good |

| 2-(2-Bromophenyl)-1,3-dithiolane | LiHMDS | Ethyl Iodide | Ethyl dithio-2-bromobenzoate | Good |

This table is a representative example based on the described methodology and is not exhaustive.

Degradation of the 1,3-Dithiolane Ring in Ketenimine Transformations (e.g., Thiirane Extrusion)

Computational Insights into Degradation Mechanisms (e.g.,nih.govmsu.edu-Hydride Shift/6π-Electrocyclization)

Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the potential degradation pathways of 2-aryl-1,3-dithiolane systems. While specific computational data for 2-(2-bromophenyl)-1,3-dithiolane is not extensively documented, analogies can be drawn from studies on related compounds to predict its behavior.

Hydride Shifts:

Carbocation rearrangements through hydride shifts are a common phenomenon in organic reactions, driven by the formation of a more stable carbocation intermediate. nih.govmdpi.com In the context of 1,3-dithiolane, 2-(2-bromophenyl)-, a hydride shift could be initiated by the formation of a carbocation at the benzylic position. A 1,2-hydride shift would involve the migration of a hydrogen atom from the dithiolane ring to the carbocation center. However, more distant hydride shifts, such as 1,3-hydride shifts, are also plausible and can occur without the formation of a secondary carbocation intermediate, especially at elevated temperatures. nih.govacs.org

DFT calculations on similar systems have shown that the activation energy for such shifts is a critical factor. For instance, in the Eschweiler-Clarke reaction, the rate-determining step is a hydride transfer. researchgate.net The presence of the electron-withdrawing bromine atom on the phenyl ring would likely influence the stability of the carbocation and, consequently, the favorability of a hydride shift.

nih.govmsu.edu-Hydride Shift Analogy:

While direct evidence for a nih.govmsu.edu-hydride shift in this specific molecule is scarce, systematic computational studies on other systems, like guaiane (B1240927) biosynthesis, demonstrate that 1,3-hydride migrations are possible under specific stereochemical conditions. nih.gov These studies highlight that while 1,2-hydride shifts are common, longer-range shifts are more exceptional but mechanistically feasible. nih.gov

6π-Electrocyclization:

Electrocyclization reactions represent another potential degradation pathway. A 6π-electrocyclization is a pericyclic reaction involving a system of 6 π-electrons, leading to the formation of a cyclic product. researchgate.netresearchgate.net For 1,3-dithiolane, 2-(2-bromophenyl)-, a hypothetical 6π-electrocyclization could be envisioned if a suitable conjugated system were formed, for instance, through ring-opening of the dithiolane. The presence of the phenyl ring provides a potential π-system that could participate in such a reaction under thermal or photochemical conditions. researchgate.net

Computational studies on various organic molecules have successfully modeled the energetics and transition states of 6π-electrocyclization reactions, confirming their viability as a synthetic and degradative pathway. researchgate.netresearchgate.net The specific substituents on the π-system significantly influence the feasibility and outcome of these reactions. researchgate.net

| Degradation Pathway | Key Intermediates/Transition States | Driving Force / Influencing Factors | Computational Methodologies |

| Hydride Shift (1,2- and 1,3-) | Secondary/tertiary carbocations, bridged transition states | Formation of a more stable carbocation, temperature | Density Functional Theory (DFT), Ab initio calculations |

| 6π-Electrocyclization | Conjugated π-system, cyclic transition state | Aromatic stabilization of the product, thermal/photochemical activation | DFT, Correlated molecular orbital theory |

Halogen-Specific Transformations and Stability

The presence of the bromine atom on the phenyl ring is a key determinant of the molecule's reactivity and stability, particularly in the context of organometallic chemistry.

The 2-bromophenyl group imparts specific reactive properties to the dithiolane. The carbon-bromine bond is susceptible to various transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange. The ortho-position of the bromine atom relative to the dithiolane substituent can lead to unique intramolecular interactions and reactivity patterns.

In related heterocyclic systems, the bromophenyl moiety has been shown to undergo a variety of reactions. For example, in 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, the bromophenyl ring's orientation is influenced by crystal packing and hydrogen bonding, which in turn affects its reactivity. nih.gov The reactivity of brominated aryl compounds is also central to the synthesis of various heterocyclic structures. researchgate.net

The stability of 1,3-dithiolane, 2-(2-bromophenyl)- is significantly challenged in the presence of highly reactive organometallic species. A notable example is its interaction with [1.1.1]propellane. While direct studies on the dithiolane are limited, research on the closely related 2-(2-bromophenyl)-1,3-dithiane (B171269) reveals that it decomposes under the standard reaction conditions for propellylation. researchgate.net This decomposition is in contrast to other 2-aryl-1,3-dithianes which successfully undergo the desired reaction.

The decomposition pathway likely involves the organometallic intermediates formed during the reaction. The presence of the ortho-bromo substituent can facilitate side reactions, such as elimination or rearrangement, leading to the breakdown of the dithiane structure. The inherent instability of certain organometallic complexes can also contribute to the degradation of the starting material. acs.org

| Reactant | Reaction Conditions | Observed Outcome for Analogous 2-(2-bromophenyl)-1,3-dithiane | Plausible Decomposition Products (Hypothetical) |

| [1.1.1]Propellane | NaN(SiMe3)2, THF | Decomposition | Products of C-Br bond cleavage, ring-opened dithiolane fragments, polymers |

| Organolithium Reagents | Low temperature, inert atmosphere | Potential for metal-halogen exchange | Lithiated phenyl species, products of subsequent reactions |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1,3-Dithiolane (B1216140), 2-(2-bromophenyl)-, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR spectral data, including the chemical shifts of the aromatic and aliphatic carbons of 1,3-Dithiolane, 2-(2-bromophenyl)-, have not been reported in the searched scientific databases.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment (for chiral analogues)

No studies utilizing NOESY for the stereochemical assignment of chiral analogues of 1,3-Dithiolane, 2-(2-bromophenyl)- were found.

X-ray Crystallography for Solid-State Structure Determination

A definitive X-ray crystallographic study of 1,3-Dithiolane, 2-(2-bromophenyl)- to determine its solid-state structure, including parameters such as crystal system, space group, and precise bond lengths and angles, has not been published or located in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight can be calculated, specific experimental mass spectrometry data detailing the molecular ion peak and the fragmentation pattern of 1,3-Dithiolane, 2-(2-bromophenyl)- under electron ionization or other methods are not available.

Applications in Catalysis and Materials Science

Role as Ligands in Metal-Catalyzed Systems

The sulfur atoms in the 1,3-dithiolane (B1216140) ring possess lone pairs of electrons that can coordinate with transition metals, allowing molecules like 1,3-Dithiolane, 2-(2-bromophenyl)- to function as ligands. These sulfur-based ligands can influence the electronic properties and stability of metal complexes, thereby tuning their catalytic activity.

First-row transition metals, such as cobalt, nickel, and copper, are abundant and have been the focus of extensive research in catalysis. otago.ac.nz The coordination of ligands to these metal centers is crucial for modulating their reactivity. Sulfur-containing ligands, including dithiolanes and related N,S-heterocyclic carbenes, are effective in stabilizing these metal complexes. rsc.orgnih.gov The interaction between the soft sulfur donors of the dithiolane and the first-row metal ions can lead to the formation of stable complexes with unique electronic and geometric structures, which are essential for their catalytic functions. mdpi.comnih.gov

The development of efficient catalysts for the hydrogen evolution reaction (HER) is critical for renewable energy technologies. researchgate.net Molecular catalysts based on first-row transition metals like cobalt are promising alternatives to expensive platinum-based systems. mdpi.comchemistryviews.org The performance of these catalysts is highly dependent on the ligand environment. A ligand such as 1,3-Dithiolane, 2-(2-bromophenyl)- could be employed to synthesize novel HER catalysts. The dithiolane moiety would bind to the metal center, influencing its electronic structure to facilitate the reduction of protons to hydrogen, while the bromophenyl group could be used to anchor the catalyst to a surface or integrate it into a larger system. researchgate.net

Table 1: Potential Role of 1,3-Dithiolane, 2-(2-bromophenyl)- in HER Catalysis

| Feature | Role in HER Catalysis | Research Context |

| Dithiolane Group | Coordinates with a first-row transition metal (e.g., Co, Ni) to form a stable catalytic complex. | Ligands are essential for tuning the electronic properties of metal centers in HER catalysts. mdpi.com |

| Metal Center | Acts as the active site for proton reduction. | Cobalt and Nickel complexes are widely studied for HER. otago.ac.nzresearchgate.net |

| Bromophenyl Group | Allows for immobilization on electrode surfaces or incorporation into polymeric structures for enhanced stability and reusability. | Surface anchoring can improve catalyst performance and longevity. |

The Ullmann C-N cross-coupling reaction is a fundamental method for forming carbon-nitrogen bonds, typically catalyzed by copper. organic-chemistry.org The efficiency of these reactions can be significantly improved by the use of ligands that stabilize the copper catalyst and facilitate the reaction steps. nih.govreddit.com In this context, 1,3-Dithiolane, 2-(2-bromophenyl)- can play a dual role. The bromophenyl part of the molecule serves as the aryl halide substrate, while the dithiolane group can simultaneously act as an intramolecular ligand for the copper catalyst, potentially accelerating the reaction. This dual functionality makes it an interesting substrate for studying the mechanism of ligand-accelerated Ullmann reactions.

Coordination polymers are materials formed by linking metal ions with organic ligands, resulting in extended one-, two-, or three-dimensional networks. nih.govresearchgate.net The bifunctional nature of 1,3-Dithiolane, 2-(2-bromophenyl)- makes it a suitable building block for such structures. The dithiolane group can coordinate to a metal center, while the bromine atom on the phenyl ring can be converted into another functional group (e.g., a carboxylate or a second coordinating site) through standard organic transformations. This allows for the creation of intricate polymeric frameworks where the dithiolane-metal interaction forms one part of the structure and the modified phenyl ring links to other metal centers, creating extended, functional materials.

Integration into Advanced Materials

The electronic properties derived from the sulfur atoms and the aromatic system, combined with the reactive handle provided by the bromine atom, allow for the integration of 1,3-Dithiolane, 2-(2-bromophenyl)- into advanced functional materials.

Table 2: Potential Applications in Advanced Materials

| Material Type | Method of Integration | Key Property | Potential Application |

| High Refractive Index Polymers | Polymerization via the bromo-phenyl group. | The high sulfur content from the dithiolane units increases the refractive index. rsc.org | Optical lenses, coatings, and components for optical devices. |

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki, Yamamoto). | The dithiolane and phenyl groups contribute to the polymer's electronic structure and charge transport properties. | Active layers in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). |

Functionalization and Stabilization of Inorganic Nanoparticles

The development of stable inorganic nanoparticles with tailored surface properties is crucial for their application in areas such as catalysis, electronics, and biomedical imaging. 1,3-Dithiolane, 2-(2-bromophenyl)- is a compound well-suited for this purpose, acting as a bifunctional ligand for both stabilizing nanoparticles and enabling their further functionalization.

The core of this capability lies in the 1,3-dithiolane group. The two sulfur atoms, acting as soft donor atoms, exhibit a strong affinity for the surfaces of soft metals, most notably gold (Au) and silver (Ag). nih.govacs.org This interaction allows the dithiolane ring to function as a bidentate thioether ligand, effectively "capping" the nanoparticle. This capping layer prevents the nanoparticles from aggregating, thereby ensuring their colloidal stability. nih.gov The use of bidentate ligands like the dithiolane ring can offer enhanced stability against ligand exchange compared to monodentate thiol ligands. mdpi.com

While the dithiolane moiety anchors the molecule to the nanoparticle surface, the 2-bromophenyl group provides a strategically positioned site for subsequent chemical modification. The bromine atom on the aromatic ring is a versatile functional handle that can participate in a variety of powerful cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with an amine to attach nitrogen-containing functionalities.

This post-functionalization capability is a key advantage. It allows for the precise engineering of the nanoparticle's surface chemistry after it has been stabilized. For instance, molecules with specific catalytic activity, fluorescent dyes for imaging, or biocompatible polymers for in-vivo applications can be covalently attached to the nanoparticle via the bromophenyl handle. This two-step strategy—stabilization via the dithiolane anchor followed by modification at the bromo position—enables the creation of highly tailored, multifunctional nanomaterials.

Design of Reaction-Based Sensory Systems (e.g., for Hg²⁺/CH₃Hg⁺ Detection)

The strong interaction between sulfur compounds and heavy metal ions, particularly mercury(II) (Hg²⁺), forms the basis for designing highly selective chemical sensors. 1,3-Dithiolane, 2-(2-bromophenyl)- is an ideal candidate for creating reaction-based sensors, also known as chemodosimeters, for the detection of mercury ions.

The sensing mechanism relies on the high affinity of the soft Hg²⁺ ion for the soft sulfur atoms of the dithiolane ring, a principle explained by the Hard and Soft Acids and Bases (HSAB) theory. nih.gov This strong interaction facilitates a specific chemical reaction: the Hg²⁺-catalyzed hydrolysis of the thioacetal. nih.gov In an aqueous environment, the presence of Hg²⁺ ions will efficiently break the carbon-sulfur bonds of the dithiolane ring, causing it to deprotect and release the original aldehyde, 2-bromobenzaldehyde (B122850), and 1,2-ethanedithiol (B43112).

This irreversible chemical transformation is the key to a reaction-based sensory system. Unlike chemosensors that rely on reversible binding, a chemodosimeter like 1,3-Dithiolane, 2-(2-bromophenyl)- is consumed in the reaction, providing a signal that is often integrated over time. The detection event can be transduced into a measurable output in several ways:

Colorimetric Detection: The product, 2-bromobenzaldehyde, has different light-absorbing properties (color) than the parent dithiolane. This change can be designed to be visible to the naked eye.

Fluorometric Detection: The reaction can be engineered to trigger a "turn-on" or "turn-off" fluorescent response. For example, the dithiolane starting material can be rendered non-fluorescent, while the resulting aldehyde product could be highly fluorescent. This approach can offer very low detection limits. nih.gov A fluorescent turn-on probe for Hg²⁺ has been demonstrated based on a mercury-induced thioacetal deprotection reaction. nih.gov

The high selectivity of such a system for Hg²⁺ over other metal ions (like Ca²⁺, Mg²⁺, Fe³⁺, etc.) stems from the specific and strong thiophilic nature of mercury. researchgate.net This makes 1,3-dithiolane-based systems promising for monitoring toxic mercury levels in environmental and biological samples.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Currently, the most probable synthetic route to 1,3-Dithiolane (B1216140), 2-(2-bromophenyl)- involves the reaction of 2-bromobenzaldehyde (B122850) with 1,2-ethanedithiol (B43112), a common method for forming 1,3-dithiolanes. Future research should focus on optimizing this synthesis for higher yields and purity. Furthermore, the development of novel and more sustainable synthetic methodologies is crucial. This could involve exploring green chemistry principles, such as the use of environmentally benign solvents and catalysts, and developing one-pot reactions to improve efficiency and reduce waste. Investigating alternative starting materials and catalytic systems could lead to more economical and scalable production methods.

Exploration of Undiscovered Reactivity Profiles and Complex Transformations

The reactivity of 1,3-Dithiolane, 2-(2-bromophenyl)- is a largely unexplored frontier. The interplay between the dithiolane ring and the ortho-bromophenyl substituent is expected to give rise to unique reactivity. Future studies should investigate a range of transformations, including:

Reactions at the Dithiolane Ring: Investigating the stability of the dithiolane ring under various conditions and exploring its deprotection to regenerate the aldehyde functional group will be fundamental. Furthermore, studies on the oxidation of the sulfur atoms to form sulfoxides and sulfones could open up new synthetic possibilities.

Reactions involving the Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of functional groups, leading to the synthesis of complex and potentially valuable molecules.

Combined Reactivity: The most exciting prospects lie in the combined reactivity of both the dithiolane and the bromophenyl moieties. For instance, intramolecular reactions could be designed to create novel heterocyclic systems.

Advanced Materials Integration and Performance Optimization

The unique structural features of 1,3-Dithiolane, 2-(2-bromophenyl)- make it a promising candidate for integration into advanced materials. The sulfur-rich dithiolane ring could impart interesting optical and electronic properties, while the bromophenyl group provides a site for polymerization or grafting onto surfaces. Future research in this area could focus on:

Polymer Science: The compound could be used as a monomer or a functional building block in the synthesis of novel polymers. The resulting polymers might exhibit interesting properties such as high refractive indices, self-healing capabilities, or responsiveness to stimuli.

Organic Electronics: The potential for this compound to be used in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), should be investigated. The sulfur atoms and the aromatic ring could contribute to charge transport properties.

Deeper Mechanistic Elucidation using Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is essential for controlling the outcome of chemical transformations and for designing new reactions. Advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, could be employed to study the kinetics and intermediates of reactions involving 1,3-Dithiolane, 2-(2-bromophenyl)-.

Computational chemistry, using methods like Density Functional Theory (DFT), will be an invaluable tool for:

Predicting Reactivity: Calculating the electron distribution and orbital energies can provide insights into the most likely sites of reaction.

Modeling Reaction Pathways: Simulating the energy profiles of different reaction pathways can help to understand the factors that control selectivity and to predict the most favorable reaction conditions.

Understanding Spectroscopic Data: Computational modeling can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by correlating the observed signals with the molecular structure.

By pursuing these future research directions, the scientific community can unlock the full potential of 1,3-Dithiolane, 2-(2-bromophenyl)-, paving the way for new discoveries in synthesis, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.